molecular formula C13H18BrNO2 B13574923 2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide

2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide

Cat. No.: B13574923
M. Wt: 300.19 g/mol
InChI Key: DZEYMFBSAXFCRT-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide is an organic compound with the molecular formula C13H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a butanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a different compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Substitution: Formation of various substituted amides.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of de-brominated amides.

Scientific Research Applications

2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(3-methoxyphenyl)butanamide
  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

2-Bromo-N-(1-(4-methoxyphenyl)ethyl)butanamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-bromo-N-[1-(4-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C13H18BrNO2/c1-4-12(14)13(16)15-9(2)10-5-7-11(17-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,15,16)

InChI Key

DZEYMFBSAXFCRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

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